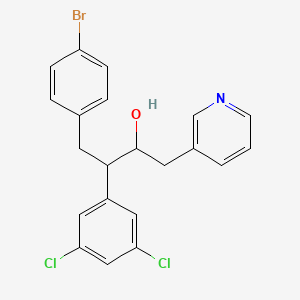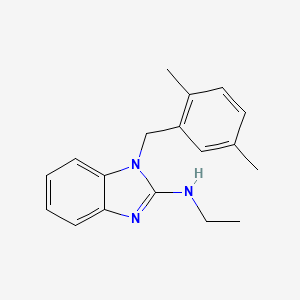![molecular formula C19H13BrN2O5S B3038581 5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine CAS No. 866157-19-9](/img/structure/B3038581.png)
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Übersicht
Beschreibung
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine is a complex organic compound that features a benzoxazepine core structure
Wirkmechanismus
Target of Action
It’s known that benzoxazepine derivatives often interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. One key interaction is the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This process involves the electrophile forming a bond with the benzene ring, which is then followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
The compound likely affects several biochemical pathways. The Suzuki–Miyaura (SM) cross-coupling reaction is one such pathway that could be involved . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The formation of a substituted benzene ring could potentially alter the function of target molecules, leading to changes in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the benzoxazepine ring.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the benzoxazepine ring.
Bromination: The final step involves the bromination of the phenyl ring using brominating agents like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-chlorophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
- 5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
- 5-(4-fluorophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Uniqueness
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various chemical and biological studies.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5S/c20-14-5-8-16(9-6-14)28(25,26)21-12-13-11-15(22(23)24)7-10-18(13)27-19-4-2-1-3-17(19)21/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSKFKAUYKDWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143327 | |
| Record name | 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866157-19-9 | |
| Record name | 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866157-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B3038502.png)

![(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B3038505.png)
![2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B3038507.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038509.png)

![1-[3-[2-(2,5-Dimethylpyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3038513.png)
![3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3038514.png)


![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038520.png)

